molecular formula C5H11NO2S B2841761 methyl N-(2-methylsulfanylethyl)carbamate CAS No. 1597572-07-0

methyl N-(2-methylsulfanylethyl)carbamate

Cat. No. B2841761
CAS RN: 1597572-07-0
M. Wt: 149.21
InChI Key: KXCHHZMZVUHESE-UHFFFAOYSA-N
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Description

“Methyl N-(2-methylsulfanylethyl)carbamate” is a carbamate compound. Carbamates are a class of chemicals that are widely used as pesticides and also have medical applications . They are classified as acetylcholinesterase inhibitors, blocking acetylcholine hydrolyzation in a reversible manner .


Synthesis Analysis

Carbamates, including “Methyl N-(2-methylsulfanylethyl)carbamate”, can be analyzed using high-sensitivity methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) . These methods can detect carbamates at very low levels and confirm trace-level pesticide residues in various samples .


Chemical Reactions Analysis

Carbamates, including “Methyl N-(2-methylsulfanylethyl)carbamate”, can undergo various chemical reactions. For example, they can be analyzed using methods that involve chemical reactions, such as the HPLC method mentioned earlier . Carbamates are also involved in biological degradation processes .

Scientific Research Applications

Agricultural Applications

Fungal Disease Prevention and Control : Carbendazim (MBC) and tebuconazole (TBZ) are fungicides that have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules. These encapsulations modify the release profiles of the fungicides, enhance their transfer to the site of action, minimize losses due to leaching or degradation, and reduce environmental and human toxicity. Such technologies present new avenues for plant disease treatment and prevention, showcasing the utility of carbamate derivatives in enhancing agricultural fungicide formulations (Campos et al., 2015).

Environmental Applications

Corrosion Inhibition : Methyl carbamate has been studied for its interaction and corrosion inhibition properties on copper metal in acidic solutions. This research offers insights into its potential application in protecting metal surfaces, highlighting the importance of carbamates in industrial and environmental settings (John et al., 2013).

Medical and Pharmaceutical Research

Anti-Helicobacter pylori Agents : Novel structures derived from benzimidazole sulfanyl methyl carbamates have shown potent activity against the gastric pathogen Helicobacter pylori. These compounds exhibit low minimal inhibition concentrations against a variety of H. pylori strains, including those resistant to common treatments. Such research underscores the potential of carbamate derivatives in developing new antimicrobial agents (Carcanague et al., 2002).

Chemical Methodologies and Synthesis

Carbamate Synthesis : Studies have explored the chemical methodologies for synthesizing carbamates, shedding light on their role in drug design and medicinal chemistry. Carbamates' versatility and stability make them integral to developing drugs and prodrugs, with applications spanning from enzyme inhibition to treating neurological disorders (Ghosh & Brindisi, 2015).

Ecotoxicity Studies

Pesticide Degradation and Toxicity : The transformation and ecotoxicity of N-methylcarbamate pesticides in water have been evaluated, emphasizing the environmental impact of these compounds. Such studies are crucial for understanding the fate and risks of carbamates in ecological systems, guiding the development of safer pest control strategies (Iesce et al., 2006).

Safety And Hazards

Carbamates, including “Methyl N-(2-methylsulfanylethyl)carbamate”, can be hazardous. They can cause skin irritation, serious eye irritation, respiratory irritation, and are suspected of causing cancer . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl N-(2-methylsulfanylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)6-3-4-9-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCHHZMZVUHESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(2-methylsulfanylethyl)carbamate

CAS RN

1597572-07-0
Record name methyl N-[2-(methylsulfanyl)ethyl]carbamate
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